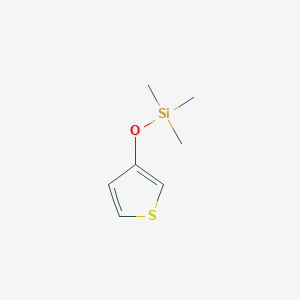

Trimethyl(thiophen-3-yloxy)silane

Beschreibung

Trimethyl(thiophen-3-yloxy)silane is an organosilicon compound featuring a thiophene ring substituted at the 3-position with an oxygen-silane group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, materials science, and catalysis. The thiophene moiety enhances π-conjugation, while the trimethylsiloxy group improves solubility and modulates reactivity. Its synthesis typically involves nucleophilic substitution or silane-thiophenol coupling under controlled conditions .

Eigenschaften

Molekularformel |

C7H12OSSi |

|---|---|

Molekulargewicht |

172.32 g/mol |

IUPAC-Name |

trimethyl(thiophen-3-yloxy)silane |

InChI |

InChI=1S/C7H12OSSi/c1-10(2,3)8-7-4-5-9-6-7/h4-6H,1-3H3 |

InChI-Schlüssel |

UUJDCKWHSGPIEG-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)OC1=CSC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(thiophen-3-yloxy)silane typically involves the reaction of thiophen-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The general reaction can be represented as follows:

Thiophen-3-ol+Trimethylchlorosilane→Trimethyl(thiophen-3-yloxy)silane+HCl

Industrial Production Methods

Industrial production of Trimethyl(thiophen-3-yloxy)silane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(thiophen-3-yloxy)silane undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield thiophene derivatives.

Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the silicon atom.

Wissenschaftliche Forschungsanwendungen

Trimethyl(thiophen-3-yloxy)silane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of silyl-protected intermediates.

Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic applications is ongoing, with a focus on its ability to modify biological molecules.

Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which Trimethyl(thiophen-3-yloxy)silane exerts its effects involves the interaction of the silyl group with various molecular targets. The silicon-oxygen bond is highly reactive, allowing for the formation of stable silyl ethers. This reactivity is exploited in organic synthesis to protect hydroxyl groups and facilitate subsequent chemical transformations. The thiophene ring can also participate in π-π interactions and electron-donating effects, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Trimethyl-2-thienylsilane (CAS 18245-28-8)

- Structure : Thiophene-2-yl group directly bonded to trimethylsilane.

- Molecular Formula : C₇H₁₂SSi

- Molecular Weight : 156.32 g/mol

- Key Differences :

Triethoxy-2-thienylsilane

- Structure : Thiophene-2-yl group linked via a silane with triethoxy substituents.

- Molecular Formula : C₁₀H₁₈O₃SSi

- Molecular Weight : 246.40 g/mol

- Key Differences :

Trimethyl[[3-(trimethylsilyl)-1-cyclopenten-1-yl]oxy]silane

- Structure : Cyclopentenyloxy group substituted with two trimethylsilyl groups.

- Molecular Formula : C₁₁H₂₄OSi₂

- Molecular Weight : 228.48 g/mol

- Key Differences :

Reactivity and Functional Group Analysis

Key Findings:

- Electronic Effects : The oxygen bridge in Trimethyl(thiophen-3-yloxy)silane withdraws electron density, stabilizing intermediates in cross-coupling reactions.

- Steric Effects : Bulkier substituents (e.g., cyclopentenyloxy in ) reduce accessibility to catalytic sites.

- Hydrolytic Stability : Ethoxy-substituted silanes () resist hydrolysis better than trimethyl analogs, critical for aqueous-phase applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.